

calamenene synthesis optimization

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Compound Focus: Calamenene

CAS No.: 483-77-2

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Compound Profile: Calamenene

Calamenene is a sesquiterpenoid, a class of terpenes based on three isoprene units (**C₁₅H₂₂**) [1]. It is characterized by a 1,2,3,4-tetrahydronaphthalene skeleton with methyl groups at positions 1 and 6 and an isopropyl group at position 4 [1]. Its predicted physicochemical properties make it a suitable candidate for organic synthesis [1].

Table 1: Predicted Physicochemical Properties of Calamenene

Property	Predicted Value
Molecular Formula	C ₁₅ H ₂₂
Average Molecular Weight	202.33 g/mol
logP	5.24 - 5.6
Water Solubility	0.00016 g/L
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	0
Rotatable Bond Count	1

Synthetic Protocols

The following protocols describe two distinct, enantioselective routes to the **calamenene** skeleton.

Protocol 1: Enantioselective Synthesis of *cis*-7-Methoxy-calamenene

This protocol outlines a synthesis achieving high enantiomeric excess via enzymatic resolution and a Claisen rearrangement [2].

Key Steps and Data

The overall yield for the synthesis of (1*S*,4*S*)-*cis*-7-methoxy-**calamenene** was 55% [2]. The combination of Claisen rearrangement and enzymatic resolution consistently yielded benzylic stereocenters with an enantiomeric excess (**e.e.**) >98% [2].

Table 2: Key Steps and Performance Metrics for Protocol 1

Step	Key Reaction	Key Parameter	Outcome
1	Enzymatic Resolution of Allyl Alcohol	Lipase PS (<i>Burkholderia cepacia</i>)	(<i>R</i>)-alcohol with >99% e.e.
2	Claisen Rearrangement	Orthoester rearrangement	Introduced isopropyl unit (99% e.e.)
3	Diastereoselective Reduction	-	Formation of <i>cis</i> -isomer (98% d.e.)
4	Functionalization	Vilsmeier reaction & reduction	Regioselective formyl group introduction

Detailed Experimental Procedure

- **Enzymatic Resolution:** Subject racemic allyl alcohol (**3**) to enantioselective esterification using **Lipase PS** (from *Burkholderia cepacia*). Monitor the reaction for conversion to obtain the (**R**)-

enantiomer with high enantiomeric purity [2].

- **Claisen Orthoester Rearrangement:** Perform the Claisen rearrangement on the resolved alcohol (**4**) to install the isopropyl unit at the benzylic position while maintaining high enantiomeric excess [2].
- **Diastereoselective Reduction:** Reduce the dihydronaphthalene derivative (**11**) under optimized conditions to afford the *cis*-configured isomer (**12**) with high diastereoselectivity [2].
- **Regioselective Formylation:**
 - **Vilsmeier Reaction:** Treat intermediate (**12**) with a Vilsmeier reagent (DMF/POCl₃) to introduce a formyl group at the desired position.
 - **Reduction:** Reduce the resulting aldehyde to the corresponding methyl or alcohol group to yield the final product, *cis*-7-methoxy-**calamenene** (**1**) [2].

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation for Demethyl Methoxycalamenene

This protocol utilizes an iridium catalyst with a chiral P,N-ligand (NeoPHOX) for a key asymmetric hydrogenation step [3].

Key Steps and Data

This method provides an alternative, catalytic approach to constructing the chiral framework of a **calamenene** derivative. The specific yield for demethyl methoxycalamenene was not explicitly stated in the available abstract [3].

Table 3: Key Steps for Protocol 2

Step	Key Reaction	Key Component / Parameter
Catalyst Preparation	Ligand Synthesis	Preparation of chiral NeoPHOX (P,N-ligand)
Key Asymmetric Step	Iridium-Catalyzed Hydrogenation	Application of Ir/NeoPHOX complex
Target	Final Compound Synthesis	Synthesis of demethyl methoxycalamenene

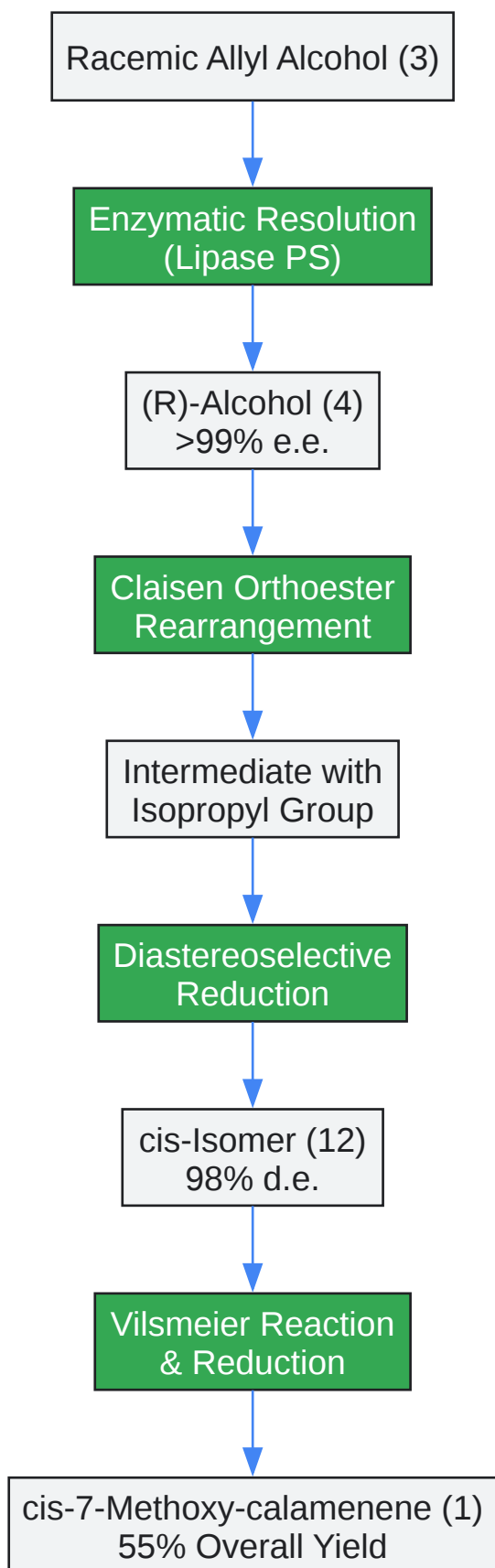
Detailed Experimental Procedure

- **Ligand and Catalyst Preparation:** Synthesize the chiral **NeoPHOX ligand** according to published procedures [3]. Generate the active iridium catalyst by combining an iridium precursor with the synthesized NeoPHOX ligand.
- **Asymmetric Hydrogenation:** Charge a reaction vessel with the prochiral substrate. Under an inert atmosphere, add the Ir/NeoPHOX catalyst. Pressurize the vessel with hydrogen gas and stir the reaction at the specified temperature and time to achieve the hydrogenated product with high enantioselectivity [3].
- **Downstream Processing:** After confirming reaction completion, work up the mixture and purify the product using standard techniques (e.g., filtration, chromatography) to obtain enantiomerically enriched demethyl methoxy**calamenene** [3].

Experimental Workflows

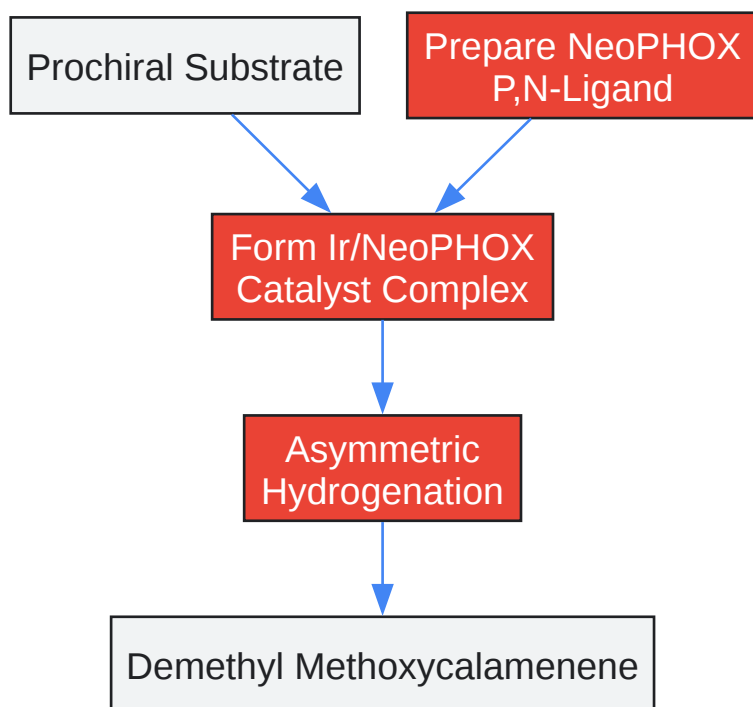
The following diagrams illustrate the logical flow of the two primary synthetic strategies.

Workflow for Enantioselective Synthesis



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Workflow for Catalytic Asymmetric Synthesis



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Discussion and Application Notes

- **Strategy Selection:** Protocol 1 is excellent for achieving high stereochemical purity through resolution and rearrangement. Protocol 2 offers a more modern, catalytic asymmetric approach. The choice depends on the available starting materials and equipment.
- **Analytical Verification:** Throughout synthesis, use **GC-MS** and **chiral HPLC** to monitor reaction progress, check yields, and confirm enantiomeric excess [4] [5].
- **Scalability Considerations:** The enzymatic and catalytic steps in both protocols are potentially scalable, but hydrogenation and distillation steps require careful pressure and temperature management at larger scales.

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